2,3-dimethoxy-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide
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Overview
Description
2,3-dimethoxy-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide is a complex organic compound that belongs to the class of benzamides It features a benzothiazole ring, which is known for its diverse biological activities
Mechanism of Action
Target of Action
Benzamide compounds, which include 2,3-dimethoxy-n-(2-methyl-1,3-benzothiazol-6-yl)benzamide, have been widely used in medical, industrial, biological and potential drug industries .
Mode of Action
It’s known that benzamide compounds exhibit a range of biological activities, including antioxidant, antibacterial, anti-fungal, anti-hsv, analgesic, and anti-inflammatory effects .
Biochemical Pathways
Some benzamide compounds have been shown to exhibit effective metal chelate activity , which could potentially affect various biochemical pathways.
Result of Action
Some synthesized benzamide compounds have shown more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethoxy-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide typically involves the coupling of substituted 2-amino benzothiazoles with 2,3-dimethoxybenzoic acid. The reaction is carried out under controlled conditions, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,3-dimethoxy-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 2,3-dimethoxybenzoic acid derivatives, while reduction of nitro groups can produce corresponding amines.
Scientific Research Applications
2,3-dimethoxy-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential anti-inflammatory and antimicrobial properties.
Biology: The compound is studied for its effects on cellular pathways and its potential as a therapeutic agent.
Industry: It is used in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing processes.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
Uniqueness
2,3-dimethoxy-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide is unique due to the presence of methoxy groups on the benzene ring, which can influence its chemical reactivity and biological activity. The specific substitution pattern on the benzothiazole ring also contributes to its distinct properties compared to other benzamide derivatives .
Properties
IUPAC Name |
2,3-dimethoxy-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-10-18-13-8-7-11(9-15(13)23-10)19-17(20)12-5-4-6-14(21-2)16(12)22-3/h4-9H,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFNEEYITAVNKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=C(C(=CC=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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